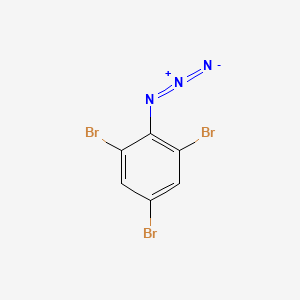

2-Azido-1,3,5-tribromobenzene

Beschreibung

2-Azido-1,3,5-tribromobenzene is a halogenated aromatic compound featuring an azide (-N₃) group at the 2-position and bromine atoms at the 1, 3, and 5 positions of the benzene ring. This structure combines the electron-withdrawing effects of bromine substituents with the reactive azide functionality, making it a valuable intermediate in organic synthesis, particularly in Huisgen azide-alkyne cycloaddition (click chemistry) for constructing triazole derivatives. The bromine atoms enhance the compound’s electrophilicity and influence its stability and reactivity in cross-coupling reactions .

Eigenschaften

Molekularformel |

C6H2Br3N3 |

|---|---|

Molekulargewicht |

355.81 g/mol |

IUPAC-Name |

2-azido-1,3,5-tribromobenzene |

InChI |

InChI=1S/C6H2Br3N3/c7-3-1-4(8)6(11-12-10)5(9)2-3/h1-2H |

InChI-Schlüssel |

IPUMVXGZEXYYKJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1Br)N=[N+]=[N-])Br)Br |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The reactivity and applications of 2-azido-1,3,5-tribromobenzene are best understood by comparing it to structurally analogous azides, such as 2-azido-1,3-thiazoles , aryl azides , and other halogenated azidobenzenes. Below is a detailed analysis:

Structural and Electronic Comparisons

| Compound | Structure | Key Features |

|---|---|---|

| 2-Azido-1,3,5-tribromobenzene | C₆H₂Br₃N₃ | Three bromines (strong electron-withdrawing groups) enhance electrophilicity and stabilize intermediates. Azide group is sterically hindered. |

| 2-Azido-1,3-thiazoles | Heterocyclic thiazole with -N₃ | Thiazole ring introduces sulfur and nitrogen atoms, altering electronic distribution. Azide reactivity is modulated by aromatic conjugation. |

| Phenyl azide | C₆H₅N₃ | Lacks electron-withdrawing substituents; less electrophilic but more reactive in thermal cycloadditions. |

| 2-Azido-4-bromo-1,3,5-trifluorobenzene | C₆HBrF₃N₃ | Fluorine substituents increase electron deficiency but reduce steric bulk compared to bromine. |

Reactivity in Click Chemistry

- 2-Azido-1,3,5-tribromobenzene: The bromine substituents deactivate the azide group, requiring elevated temperatures or copper catalysis for efficient cycloaddition with alkynes. For example, Pokhodylo et al. noted that brominated aryl azides exhibit slower reaction kinetics compared to non-halogenated analogs but yield triazoles with enhanced stability .

- 2-Azido-1,3-thiazoles : These compounds show higher reactivity due to the electron-rich thiazole ring, enabling faster cycloaddition under milder conditions. However, the resulting triazoles may lack the thermal stability seen in brominated derivatives .

- Phenyl azide : Highly reactive but prone to decomposition under ambient conditions, limiting its utility in controlled syntheses.

Thermal Stability

| Compound | Decomposition Temperature (°C) | Notes |

|---|---|---|

| 2-Azido-1,3,5-tribromobenzene | 120–130 | Bromine atoms stabilize the azide group, delaying decomposition. |

| 2-Azido-1,3-thiazoles | 90–100 | Lower stability due to sulfur-induced ring strain. |

| Phenyl azide | <50 | Highly unstable; decomposes explosively under heat or light. |

Challenges and Limitations

- Steric Hindrance : The three bromine atoms in 2-azido-1,3,5-tribromobenzene hinder reactions requiring bulky reagents or catalysts.

- Synthesis Complexity : Introducing multiple bromines increases synthetic steps and cost compared to simpler aryl azides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.